Retosiban

Catalog No.
S541262
CAS No.
820957-38-8
M.F
C27H34N4O5
M. Wt
494.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retosiban

CAS Number

820957-38-8

Product Name

Retosiban

IUPAC Name

(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

Molecular Formula

C27H34N4O5

Molecular Weight

494.6 g/mol

InChI

InChI=1S/C27H34N4O5/c1-4-16(2)23-25(32)29-22(20-13-18-7-5-6-8-19(18)14-20)26(33)31(23)24(21-15-36-17(3)28-21)27(34)30-9-11-35-12-10-30/h5-8,15-16,20,22-24H,4,9-14H2,1-3H3,(H,29,32)/t16-,22+,23+,24+/m0/s1

InChI Key

PLVGDGRBPMVYPB-FDUHJNRSSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

solubility

Soluble in DMSO, not in water

Synonyms

(3R,6R)-3-Indan-2-yl-1-((1R)-1-(2-methyl-1,3-oxazol-4-yl)-2-morpholin-4-yl-2-oxoethyl)-6-((1S)-1-methylpropyl)-2,5-piperazinedione, GSK221149A, retosiban

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=COC(=N2)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4

The exact mass of the compound Retosiban is 494.2529 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Retosiban works by targeting the oxytocin receptor. Oxytocin is a hormone that stimulates uterine contractions. By blocking the oxytocin receptor, retosiban aims to relax the uterus and delay labor. This mechanism differs from some currently used tocolytic therapies, which target other pathways involved in uterine contractions.

Research Studies on Retosiban

Several clinical trials have been conducted to evaluate the efficacy and safety of retosiban in treating sPTL.

  • NEWBORN-1 Study

    This randomized, double-blind, placebo-controlled Phase III trial investigated the effectiveness of retosiban in prolonging pregnancy and improving neonatal outcomes. The study compared retosiban with a placebo in women experiencing sPTL between 24 and 34 weeks of gestation. The results of this trial are yet to be published ().

  • ZINN Study

    This trial compared the effectiveness of retosiban with atosiban, a currently used tocolytic drug, in delaying preterm delivery. While the study findings suggested retosiban might be as effective as atosiban, further research is needed to confirm these results ().

Retosiban is a synthetic compound classified as an oxytocin receptor antagonist, primarily developed to manage spontaneous preterm labor. It is a cyclic dipeptide, specifically a 2,5-diketopiperazine, characterized by a complex structure that includes an indanyl group and a 2-methyl oxazole ring. The compound's molecular formula is C27H34N4O5C_{27}H_{34}N_{4}O_{5}, and it exhibits high selectivity for the oxytocin receptor over vasopressin receptors, with a binding affinity (Ki) of approximately 0.65 nM .

During its synthesis and application. Notably, it can be hydrolyzed under acidic conditions, which leads to the formation of its active form. The synthesis involves several steps, including the formation of linear peptides through the Ugi reaction and subsequent cyclization to yield the diketopiperazine structure. The final steps involve the activation of the acid with peptide coupling reagents such as benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate and morpholine to produce the amide form of Retosiban .

Retosiban exerts its biological effects by competitively antagonizing the oxytocin receptor, which is crucial in regulating uterine contractions during labor. Studies have shown that it significantly reduces the sensitivity of uterine tissues to oxytocin, effectively inhibiting contractions induced by this hormone . This mechanism positions Retosiban as a potential therapeutic agent for delaying preterm labor, thereby improving neonatal outcomes.

The synthesis of Retosiban involves multiple steps:

  • Formation of Linear Peptide: A four-component Ugi reaction is utilized to form a linear peptide from carboxybenzyl-protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2-methyloxazole-4-carboxaldehyde, and 2-benzyloxyphenylisonitrile.
  • Cyclization: The linear peptide undergoes hydrogenation to remove protecting groups, followed by cyclization to yield the phenolic cyclic dipeptide.
  • Hydrolysis and Activation: Hydrolysis of the phenolic amide using carbonyl diimidazole leads to epimerization at the exocyclic position. Finally, activation with peptide coupling reagents yields Retosiban .

Retosiban is primarily being investigated for its potential in treating spontaneous preterm labor. Clinical trials have demonstrated its efficacy in prolonging gestation and improving neonatal outcomes by reducing premature contractions . Its selectivity for oxytocin receptors makes it a promising candidate compared to other treatments currently available.

Research indicates that Retosiban's interaction with oxytocin receptors can significantly alter uterine contractility. In studies involving animal models and human tissues, Retosiban has been shown to decrease the contractile response to both oxytocin and potassium chloride, suggesting its role as an effective antagonist in high-stretch conditions typical during pregnancy . These findings support its therapeutic potential in managing preterm labor.

Retosiban shares structural features with several related compounds that also act on oxytocin or vasopressin receptors. Below is a comparison highlighting its uniqueness:

CompoundTypeMechanism of ActionSelectivityPotency (Ki)
AtosibanOxytocin/Vasopressin AntagonistBlocks both oxytocin and vasopressin receptorsModerate~10 nM
LypressinVasopressin AnalogAgonist for vasopressin receptorsHigh~1 nM
TerlipressinVasopressin AnalogAgonist for vasopressin receptorsHigh~0.5 nM
RetosibanOxytocin AntagonistSelectively blocks oxytocin receptorsVery High0.65 nM

Retosiban's high selectivity for the oxytocin receptor over vasopressin receptors distinguishes it from other compounds like Atosiban, which lacks this specificity . This unique profile may lead to fewer side effects associated with vasopressin receptor antagonism.

Retosiban functions as a potent competitive antagonist at human oxytocin receptors through a well-characterized molecular mechanism involving specific binding interactions that stabilize the receptor in an inactive conformational state [1] [2] [3]. The compound exhibits sub-nanomolar binding affinity with a dissociation constant (Ki) of 0.65 nanomolar, demonstrating exceptional potency that exceeds atosiban by more than 15-fold [1] [4] [5].

The competitive antagonism mechanism involves retosiban occupying an overlapping binding site at the bottom of the predicted orthosteric binding pocket, directly competing with oxytocin for receptor access [2]. Crystal structure analysis reveals that retosiban adopts an upright, elongated conformation along the central axis of the helical bundle, effectively blocking the natural ligand binding site [2] [6]. The antagonist-bound oxytocin receptor structure displays an enlarged binding pocket exposed to extracellular solvent, with the pocket volume increased by approximately 25% compared to other non-peptide antagonist-bound neuropeptide G-protein-coupled receptors [2].

The molecular basis of competitive antagonism centers on the central 2,5-diketopiperazine core motif of retosiban, which establishes critical polar interactions with the receptor [2] [6]. The 2-keto group forms a strong hydrogen bond (2.5 Angstrom distance) with the side-chain nitrogen of glutamine 171 at position 4.60, while the nitrogen atom N1 of the diketopiperazine core creates a weaker hydrogen bond (3.5 Angstrom distance) with glutamine 119 at position 3.32 [2]. Additionally, lysine 116 at position 3.29 contributes to the polar interaction interface, collectively creating a stable binding complex that prevents oxytocin access [2] [6].

Mutagenesis studies provide compelling evidence for the competitive mechanism, demonstrating severe losses in binding affinity when key interaction residues are modified. Mutation of glutamine 171 to alanine results in a 1600-fold decrease in binding affinity, while lysine 116 to alanine substitution causes a 75-fold loss [2]. These findings confirm that retosiban binding depends on specific receptor-ligand interactions rather than non-specific effects.

The hydrophobic components of retosiban further stabilize the competitive binding through interactions with transmembrane helices. The indanyl substituent penetrates into a deep hydrophobic crevice formed by residues from helices II, III, VI, and VII, with phenylalanine 291 at position 6.51 providing particularly critical contact, as evidenced by a 214-fold loss in binding affinity upon mutation to alanine [2] [6].

Functionally, retosiban demonstrates neutral antagonist properties, showing no intrinsic agonist activity at either G-protein q or G-protein i pathways [7] [3]. This contrasts with atosiban, which exhibits biased agonist activity at G-protein i at micromolar concentrations [7] [8]. The neutral antagonism of retosiban ensures pure competitive inhibition without confounding partial agonist effects that could complicate therapeutic applications.

Allosteric Modulation by Cholesterol Binding

The oxytocin receptor exhibits a unique and physiologically significant dependence on cholesterol for optimal function, with retosiban interactions being influenced by this allosteric modulation mechanism [2] [6] [9]. Crystal structure analysis has revealed the precise location of the cholesterol binding site, resolving a long-standing question about the molecular basis of cholesterol-oxytocin receptor interactions [2] [10].

Cholesterol binds to a distinct extrahelical surface groove formed between transmembrane helices IV and V, with the binding site capped toward the extracellular space by residues from the second extracellular loop [2] [6]. The steroid core of cholesterol establishes specific hydrophobic interactions with highly conserved residues, particularly tyrosine 200 at position 5.38 and tryptophan 203 at position 5.41 on helix V [2] [10]. These aromatic residues are strictly conserved within the oxytocin-vasopressin receptor family, highlighting their functional importance [2].

Secondary contacts involve proline 170 at position 4.59 and isoleucine 174 at position 4.63 on helix IV, along with multiple residues from the second extracellular loop including valine 190, phenylalanine 191, and tryptophan 295 [2] [6]. The beta-3-hydroxyl group of cholesterol forms a hydrogen bond with the backbone amide of isoleucine 192 from the second extracellular loop, providing additional stabilization [2] [10].

The allosteric mechanism operates through cholesterol-mediated stabilization of the receptor in a high-affinity state for both agonist and antagonist binding [9] [11]. Cholesterol binding directly influences the polar network of the ligand-binding pocket through positioning of tyrosine 200, which can form a hydrogen bond with the carbonyl side chain of glutamine 171 at position 4.60 [2] [10]. This optimal orientation of glutamine 171 within the extracellular binding cavity renders the receptor in a state for enhanced ligand recognition and interaction.

Experimental validation of cholesterol's functional importance comes from thermal stability assays and cell-based binding studies. Cholesterol depletion results in a 12-degree Celsius decrease in receptor thermostability [2]. Mutagenesis of key cholesterol-binding residues demonstrates their critical role: tyrosine 200 to alanine substitution causes a 9-degree decrease in thermostability, while tryptophan 203 to alanine results in a 3-degree decrease when cholesterol is present [2] [10].

Cell-based assays reveal that mutations in the cholesterol binding site dramatically reduce functional receptor populations, even though total surface expression remains unchanged [2]. This indicates that cholesterol binding is essential for maintaining structural integrity of the extracellular binding pocket, with direct consequences for both agonist and antagonist binding capabilities [2] [11].

The cholesterol binding site represents a unique location compared to other G-protein-coupled receptors, with only the P2Y1 receptor showing a similar binding location, albeit with different contact residues and orientation [2]. This distinct binding site presents opportunities for developing receptor-specific allosteric modulators that could enhance or inhibit oxytocin receptor function through cholesterol site targeting [2] [10].

G-Protein Coupling Selectivity in Myometrial Cells

Retosiban demonstrates distinctive G-protein coupling selectivity patterns in human myometrial cells that differentiate it from both the endogenous ligand oxytocin and other oxytocin receptor antagonists [7] [3]. Unlike oxytocin, which exhibits promiscuous coupling to multiple G-protein subtypes, retosiban functions as a neutral antagonist with no intrinsic G-protein activation [7] [3].

In human myometrial smooth muscle, oxytocin activates both G-protein q and G-protein i pathways, leading to inositol 1,4,5-trisphosphate production and cyclic adenosine monophosphate inhibition, respectively [7] [3]. This dual coupling mechanism contributes to the complex contractile responses observed in uterine tissue [12]. Retosiban completely blocks oxytocin-mediated G-protein q coupling, as evidenced by inhibition of inositol 1,4,5-trisphosphate production following single-site competitive binding kinetics [7] [3].

Significantly, retosiban exhibits no agonist activity at G-protein i pathways, contrasting sharply with atosiban, which demonstrates biased agonist properties at micromolar concentrations [7] [8] [3]. Atosiban activates G-protein i-mediated signaling while simultaneously antagonizing G-protein q coupling, creating a functionally selective profile that can lead to persistent extracellular regulated kinase 1/2 activation and prostaglandin production [7] [8].

The neutral antagonist profile of retosiban extends to downstream signaling cascades, with no stimulation of extracellular regulated kinase 1/2 phosphorylation or cyclo-oxygenase 2 activity [7] [3]. This distinguishes retosiban from both oxytocin and atosiban, which both activate extracellular regulated kinase pathways through G-protein i coupling [7]. The absence of intrinsic signaling activity ensures that retosiban provides pure competitive inhibition without confounding agonist effects.

G-protein coupling selectivity studies using guanosine 5'-3-O-thio-triphosphate binding assays confirm that retosiban does not stimulate coupling to any G-protein subtype [7] [3]. Neither G-protein q nor G-protein i activation occurs with retosiban treatment, establishing its profile as a neutral competitive antagonist [7]. This selectivity pattern has important therapeutic implications, as it avoids the potential for paradoxical agonist effects that could compromise clinical efficacy.

The functional selectivity differences become particularly relevant in the context of myometrial contractility regulation. While oxytocin promotes coordinated uterine contractions through both G-protein q and G-protein i pathways, retosiban provides selective blockade without triggering alternative signaling cascades [7] [13]. This mechanism underlies retosiban's ability to prevent stretch-induced myometrial contractility without promoting compensatory signaling that could limit therapeutic effectiveness [13] [14].

Comparison with epelsiban, another non-peptide oxytocin receptor antagonist, reveals similar neutral antagonist properties, suggesting that this G-protein coupling selectivity profile may be characteristic of second-generation small molecule oxytocin receptor antagonists [7] [3]. Both retosiban and epelsiban demonstrate approximately 77-fold and 240-fold greater potency than atosiban in inhibiting inositol 1,4,5-trisphosphate generation, respectively, while maintaining neutral antagonist profiles [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

494.25292020 g/mol

Monoisotopic Mass

494.25292020 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GIE06H28OX

Drug Indication

Treatment of spontaneous preterm labour

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Oxytocin
OXTR [HSA:5021] [KO:K04229]

Other CAS

820957-38-8

Wikipedia

Retosiban

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 07-15-2023
1: Moraitis AA, Cordeaux Y, Charnock-Jones DS, Smith GC. The Effect of an Oxytocin Receptor Antagonist (Retosiban, GSK221149A) on the Response of Human Myometrial Explants to Prolonged Mechanical Stretch. Endocrinology. 2015 Oct;156(10):3511-6. doi: 10.1210/en.2015-1378. Epub 2015 Jul 24. PubMed PMID: 26207346.
2: Stier B, Fossler M, Liu F, Caltabiano S. Effect of Retosiban on Cardiac Repolarization in a Randomized, Placebo- and Positive-controlled, Crossover Thorough QT/QTc Study in Healthy Men and Women. Clin Ther. 2015 Jul 1;37(7):1541-54. doi: 10.1016/j.clinthera.2015.05.007. Epub 2015 Jun 29. PubMed PMID: 26138866.
3: Thornton S, Miller H, Valenzuela G, Snidow J, Stier B, Fossler MJ, Montague TH, Powell M, Beach KJ. Treatment of spontaneous preterm labour with retosiban: a phase 2 proof-of-concept study. Br J Clin Pharmacol. 2015 Oct;80(4):740-9. doi: 10.1111/bcp.12646. Epub 2015 Jun 1. Erratum in: Br J Clin Pharmacol. 2015 Sep;80(3):609. PubMed PMID: 25819462; PubMed Central PMCID: PMC4594710.
4: Manning M, Misicka A, Olma A, Bankowski K, Stoev S, Chini B, Durroux T, Mouillac B, Corbani M, Guillon G. Oxytocin and vasopressin agonists and antagonists as research tools and potential therapeutics. J Neuroendocrinol. 2012 Apr;24(4):609-28. doi: 10.1111/j.1365-2826.2012.02303.x. Review. PubMed PMID: 22375852; PubMed Central PMCID: PMC3490377.
5: Vrachnis N, Malamas FM, Sifakis S, Deligeoroglou E, Iliodromiti Z. The oxytocin-oxytocin receptor system and its antagonists as tocolytic agents. Int J Endocrinol. 2011;2011:350546. doi: 10.1155/2011/350546. Epub 2011 Dec 6. PubMed PMID: 22190926; PubMed Central PMCID: PMC3235456.
6: Borthwick AD, Liddle J. The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor. Med Res Rev. 2011 Jul;31(4):576-604. doi: 10.1002/med.20193. Epub 2009 Dec 21. PubMed PMID: 20027670.

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